molecular formula C6H9F4NO2 B3031271 2-(Fluoromethyl)azetidine; trifluoroacetic acid CAS No. 2227206-76-8

2-(Fluoromethyl)azetidine; trifluoroacetic acid

Cat. No.: B3031271
CAS No.: 2227206-76-8
M. Wt: 203.13
InChI Key: UYIMXDUXSJWJOJ-UHFFFAOYSA-N
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Description

2-(Fluoromethyl)azetidine; trifluoroacetic acid: is a chemical compound with the molecular formula C6H9F4NO2 It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and is combined with trifluoroacetic acid, a strong organic acid

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Fluoromethyl)azetidine; trifluoroacetic acid typically involves the fluoromethylation of azetidine followed by the addition of trifluoroacetic acid. One common method includes the reaction of azetidine with a fluoromethylating agent such as fluoromethyl iodide under basic conditions to form 2-(Fluoromethyl)azetidine. This intermediate is then treated with trifluoroacetic acid to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions: 2-(Fluoromethyl)azetidine; trifluoroacetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 2-(Fluoromethyl)azetidine; trifluoroacetic acid is used as a building block in organic synthesis.

Biology: In biological research, this compound can be used to study the effects of fluorinated compounds on biological systems. Its incorporation into biologically active molecules can help in understanding their interactions and mechanisms of action .

Medicine: The compound’s potential medicinal applications include its use as a precursor for the synthesis of fluorinated pharmaceuticals. Fluorine atoms can enhance the metabolic stability and bioavailability of drugs .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials with unique properties, such as increased thermal stability and resistance to degradation .

Mechanism of Action

The mechanism of action of 2-(Fluoromethyl)azetidine; trifluoroacetic acid involves its interaction with molecular targets through its fluoromethyl and azetidine moieties. The fluoromethyl group can participate in hydrogen bonding and van der Waals interactions, while the azetidine ring can engage in π-π stacking and other non-covalent interactions. These interactions can influence the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

  • 2-(Chloromethyl)azetidine; trifluoroacetic acid
  • 2-(Bromomethyl)azetidine; trifluoroacetic acid
  • 2-(Hydroxymethyl)azetidine; trifluoroacetic acid

Comparison: Compared to its analogs, 2-(Fluoromethyl)azetidine; trifluoroacetic acid exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size can significantly alter the compound’s reactivity, stability, and interaction with biological targets. This makes it a valuable compound for applications where these properties are advantageous .

Properties

IUPAC Name

2-(fluoromethyl)azetidine;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8FN.C2HF3O2/c5-3-4-1-2-6-4;3-2(4,5)1(6)7/h4,6H,1-3H2;(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYIMXDUXSJWJOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC1CF.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9F4NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2227206-76-8
Record name Azetidine, 2-(fluoromethyl)-, 2,2,2-trifluoroacetate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2227206-76-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Fluoromethyl)azetidine; trifluoroacetic acid
Reactant of Route 2
2-(Fluoromethyl)azetidine; trifluoroacetic acid
Reactant of Route 3
2-(Fluoromethyl)azetidine; trifluoroacetic acid
Reactant of Route 4
2-(Fluoromethyl)azetidine; trifluoroacetic acid
Reactant of Route 5
2-(Fluoromethyl)azetidine; trifluoroacetic acid
Reactant of Route 6
2-(Fluoromethyl)azetidine; trifluoroacetic acid

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